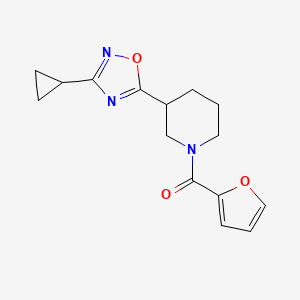![molecular formula C18H20F3N5O2 B6451447 2-[2-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)-2-oxoethyl]-2,3-dihydropyridazin-3-one CAS No. 2549022-10-6](/img/structure/B6451447.png)
2-[2-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)-2-oxoethyl]-2,3-dihydropyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Antibacterial and Antimycobacterial Activity
Imidazole derivatives, including the compound , exhibit antibacterial properties. Researchers have explored their potential against bacterial strains, including Mycobacterium tuberculosis . Further studies could focus on optimizing their efficacy and minimizing resistance.
Anti-Inflammatory Effects
Imidazole-containing compounds have demonstrated anti-inflammatory activity. Investigating the specific mechanisms and pathways involved could lead to novel anti-inflammatory drugs .
Antitumor Potential
The derivatives of 1,3-diazole (imidazole) have shown promise as antitumor agents. Researchers could explore their effects on cancer cell lines and identify potential targets for therapy .
Antidiabetic Properties
Imidazole-based compounds may influence glucose metabolism and insulin sensitivity. Investigating their impact on diabetes management could yield valuable insights .
Antioxidant Activity
The compound’s structure suggests potential antioxidant properties. Researchers could evaluate its ability to scavenge free radicals and protect against oxidative stress .
Anti-Allergic and Antipyretic Effects
Imidazole derivatives have been associated with anti-allergic and antipyretic activities. Further studies could elucidate their mechanisms and clinical relevance .
作用机制
Target of Action
The primary targets of this compound are specific receptors or enzymes involved in critical biochemical pathways. Given its structure, it likely interacts with G-protein coupled receptors (GPCRs) or ion channels, which play pivotal roles in cellular signaling and homeostasis .
Mode of Action
The compound binds to its target receptors or enzymes, altering their conformation and activity. This binding can either activate or inhibit the target, leading to changes in downstream signaling pathways. For instance, if it targets a GPCR, it may modulate the production of second messengers like cAMP, affecting various cellular responses .
Biochemical Pathways
The affected pathways include those related to neurotransmission, inflammation, or metabolic regulation. By modulating receptor activity, the compound can influence pathways such as the cAMP/PKA pathway, MAPK/ERK pathway, or PI3K/Akt pathway. These changes can lead to altered gene expression, protein synthesis, and cellular metabolism .
Pharmacokinetics
The compound’s pharmacokinetics involve its absorption, distribution, metabolism, and excretion (ADME). It is likely absorbed through the gastrointestinal tract, distributed widely due to its lipophilicity, metabolized primarily in the liver by cytochrome P450 enzymes, and excreted via the kidneys. These properties impact its bioavailability and duration of action .
Result of Action
At the molecular level, the compound’s action results in the modulation of receptor activity, leading to changes in cellular signaling and function. This can manifest as altered neurotransmitter release, reduced inflammation, or improved metabolic control. At the cellular level, these effects can lead to changes in cell proliferation, differentiation, or apoptosis .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s efficacy and stability. For example, acidic or basic conditions can affect its ionization state, altering its binding affinity to targets. Similarly, temperature changes can impact its stability and degradation rate .
属性
IUPAC Name |
2-[2-[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N5O2/c1-24(17-14(18(19,20)21)6-2-8-22-17)13-5-4-10-25(11-13)16(28)12-26-15(27)7-3-9-23-26/h2-3,6-9,13H,4-5,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSHUNSXYKEYOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)C(=O)CN2C(=O)C=CC=N2)C3=C(C=CC=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3-{Methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)-2-oxoethyl]-2,3-dihydropyridazin-3-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-chloro-4-fluorophenyl)-N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]propanamide](/img/structure/B6451369.png)
![N-methyl-N-[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6451372.png)
![3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B6451376.png)
![2-{[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B6451380.png)

![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-2,4-dimethoxybenzamide](/img/structure/B6451389.png)
![4-{[(3-chloropyridin-4-yl)oxy]methyl}-N-[(oxolan-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B6451396.png)
![N-methyl-N-[1-(pyridine-3-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6451403.png)
![N-[1-(furan-2-carbonyl)piperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6451410.png)
![N-tert-butyl-3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carboxamide](/img/structure/B6451415.png)
![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B6451419.png)
![1-(4-chlorophenyl)-N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]cyclopentane-1-carboxamide](/img/structure/B6451430.png)
![4-{[(3-chloropyridin-4-yl)oxy]methyl}-N-cyclopentylpiperidine-1-carboxamide](/img/structure/B6451431.png)
![5-chloro-N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]thiophene-2-sulfonamide](/img/structure/B6451439.png)